

# repotrectinib objective response rate TRIDENT-1

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## Compound Focus: Repotrectinib

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## Efficacy Outcomes from TRIDENT-1 Trial

Patient Population	Confirmed ORR (95% CI)	Median DOR (95% CI)	Median PFS (95% CI)	Intracranial ORR (in patients with measurable brain metastases)
<b>ROS1 TKI-Naïve</b> [1] [2]	79% (n=71/71; 68-88%)	34.1 months (25.6 - NE)	35.7 months (27.4 - NE)	
89% (n=8/9; 95% CI, 52-100%) [1] [2]	<b>1 Prior ROS1 TKI, No Chemo</b> [1] [2]	38% (n=21/56; 25-52%)	14.8 months (7.6 - NE)	
9.0 months (6.8 - 19.6)	38% (n=5/13; 95% CI, 14-68%) [1]	<b>With ROS1 G2032R Mutation</b> (across 3 TKI-pretreated cohorts) [1] [2]	59% (n=10/17; 33-82%)	

ORR: Objective Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; NE: Not Estimable.

## Experimental Design of TRIDENT-1 Trial

The data above comes from the registrational **TRIDENT-1 trial (NCT03093116)**, a global, open-label, single-arm Phase 1/2 study [3].

- **Objective:** To evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of **repotrectinib** in patients with advanced solid tumors, including ROS1 fusion-positive NSCLC [1].

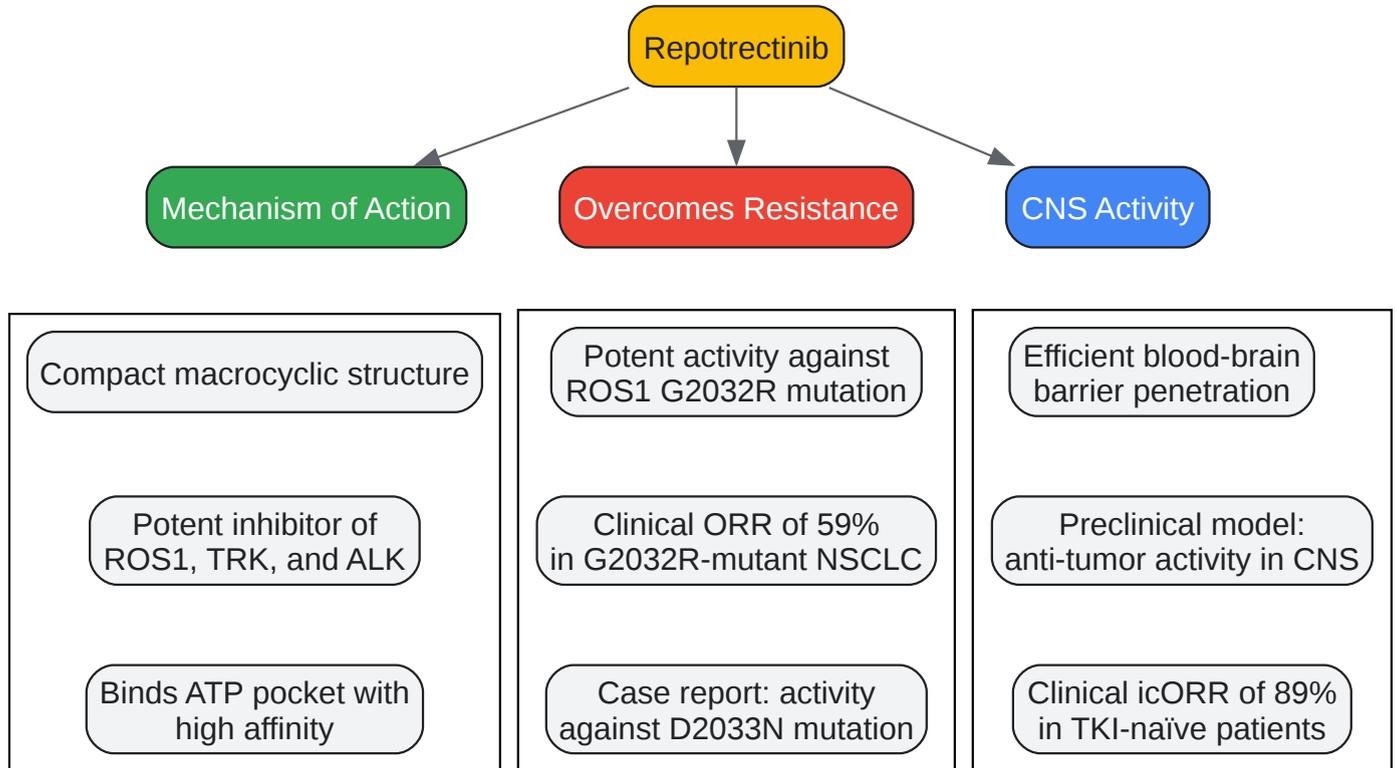
- **Study Population:** Adults with locally advanced or metastatic ROS1+ NSCLC. The trial included separate cohorts for TKI-naïve patients and those pretreated with one or two prior ROS1 TKIs. Patients with asymptomatic brain metastases were eligible [1] [3].
- **Dosing Regimen:** The recommended Phase 2 dose (RP2D) established was **160 mg orally once daily for 14 days, followed by 160 mg twice daily** until disease progression or unacceptable toxicity [1] [3].
- **Primary Efficacy Endpoint: Confirmed Objective Response Rate (ORR)** as assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 criteria [1] [3].
- **Key Secondary Endpoints:** Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), Intracranial ORR (icORR), and safety [1] [3].

## Mechanism of Action and Preclinical Insights

**Repotrectinib** is a next-generation TKI designed to target ROS1, TRK, and ALK fusion proteins. Its compact, rigid macrocyclic structure allows it to bind more effectively to the kinase ATP-binding pocket than earlier, bulkier inhibitors like crizotinib. This unique design is key to its ability to overcome common resistance mutations [4].

- **Target:** Potently inhibits ROS1, TRKA/B/C, and ALK tyrosine kinases [5] [4].
- **Activity Against Resistance Mutations:** Preclinical studies in patient-derived cell (PDC) and xenograft (PDX) models showed **repotrectinib** potently inhibits both treatment-naïve ROS1 fusions and the recalcitrant **ROS1 G2032R solvent-front mutation (SFM)**, which is a common resistance mechanism to crizotinib and entrectinib [4] [6].
- **Blood-Brain Barrier (BBB) Penetration: Repotrectinib** demonstrated efficient BBB penetration in a mouse brain-metastasis model, which correlates with its high intracranial response rates observed in the clinic [4].

The following diagram illustrates the key mechanisms and evidence supporting **repotrectinib**'s efficacy.



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## Safety and Tolerability Profile

At the recommended dose, the safety profile of **repotrectinib** is considered manageable and consistent across reports [1] [2].

- **Most Common Treatment-Related Adverse Events (TRAEs):** The most frequent TRAEs were predominantly Grade 1-2 and included **dizziness (58%)**, **dysgeusia (50%)**, and **paresthesia (30%)**. These are considered on-target effects related to TRK inhibition [1] [7].
- **Management:** Dizziness was manageable and rarely led to treatment discontinuation [8]. Dose interruptions or modifications, along with supportive medications, can effectively manage these events [6].
- **Hepatotoxicity:** Liver test abnormalities (elevated ALT/AST) were frequent but mostly mild-to-moderate and transient. The product label recommends monitoring liver tests before starting therapy, every 2 weeks during the first month, and monthly thereafter [5].

## Conclusion for Drug Development Professionals

**Repotrectinib** represents a significant advancement in the treatment landscape for ROS1+ NSCLC. Its high ORR and unprecedented durability of response in TKI-naïve patients, combined with robust efficacy against challenging resistance mutations and CNS metastases, support its potential as a new standard of care. Its manageable safety profile allows for long-term administration with appropriate monitoring and supportive care.

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**Address:** Ontario, CA 91761, United States

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